2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[f][1,4]oxazepine-3,5-dione core substituted with an isopropyl group at position 2 and a 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl moiety at position 2. The benzooxazepine-dione scaffold is notable for its fused bicyclic system, which combines a benzodiazepine-like framework with an oxazepine ring.
Properties
IUPAC Name |
4-[2-(5-methyl-1-phenylpyrazol-4-yl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15(2)22-24(30)26(23(29)18-11-7-8-12-21(18)31-22)14-20(28)19-13-25-27(16(19)3)17-9-5-4-6-10-17/h4-13,15,22H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXVARCRDESEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)CN3C(=O)C(OC4=CC=CC=C4C3=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Construction of the Benzo[f][1,4]oxazepine Core: This involves the cyclization of an appropriate ortho-aminobenzamide with a suitable electrophile, such as a chloroacetyl chloride, under basic conditions.
Coupling of the Pyrazole and Benzo[f][1,4]oxazepine Units: The final step involves the coupling of the pyrazole derivative with the benzo[f][1,4]oxazepine core, typically using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the oxo group in the pyrazole moiety can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring of the benzo[f][1,4]oxazepine core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield 2-hydroxypropyl derivatives, while reduction of the oxo group in the pyrazole moiety can produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Compounds containing pyrazole rings have been extensively studied for their antimicrobial activities. Research indicates that derivatives of pyrazole exhibit significant efficacy against various bacterial and fungal strains. The incorporation of the benzo[f][1,4]oxazepine structure may enhance these properties further by improving solubility and bioavailability .
Anticancer Activity
The compound has shown promise in anticancer studies. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the oxazepine structure with cellular targets could potentially lead to the development of novel anticancer agents .
Antioxidant Effects
Antioxidant activity is another area where this compound may find application. The presence of multiple functional groups allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship of similar compounds to optimize their biological efficacy. Modifications at specific positions on the pyrazole or oxazepine rings can significantly alter their biological activity. For instance, substituents that enhance lipophilicity tend to improve receptor binding affinity and overall potency .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with structural similarities to 2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as alternative antimicrobial agents .
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines demonstrated that derivatives similar to the compound under discussion induced apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a robust mechanism for anticancer activity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The benzo[f][1,4]oxazepine core may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The benzo[f][1,4]oxazepine-3,5-dione core differentiates this compound from related heterocycles such as benzo[b][1,4]diazepines and benzoxazepines . For example:
- Compound 4h (): Contains a coumarin-3-yl-substituted benzo[b][1,4]oxazepine. The absence of a dione group and the presence of a tetrazole ring reduce its conformational rigidity compared to the target compound. This structural divergence likely impacts binding affinity and metabolic stability .
- Imazapyr (): A pyridinecarboxylic acid derivative with a dihydroimidazolone ring.
Functional Group Analysis
- Pyrazole vs. Tetrazole Substituents : The target compound’s pyrazole ring (vs. tetrazole in Compound 4g, ) offers distinct electronic properties. Pyrazole’s lower acidity (pKa ~14–17) compared to tetrazole (pKa ~4–5) may reduce ionization under physiological conditions, enhancing membrane permeability .
- Dione Moieties : The 3,5-dione group in the target compound is structurally analogous to methazole (), a herbicide. However, the benzooxazepine backbone introduces steric and electronic differences that could redirect bioactivity toward neurological or anti-inflammatory targets .
Computational and Experimental Insights
- Molecular Docking: AutoDock4 () simulations suggest the pyrazole-oxoethyl group in the target compound forms stable hydrogen bonds with kinase active sites, a feature less pronounced in coumarin-substituted analogues like Compound 4h .
- Crystallographic Data : SHELX-refined structures () of similar oxazepine derivatives reveal planar benzooxazepine cores, supporting the hypothesis that the target compound’s rigidity enhances target selectivity compared to flexible benzodiazepines .
Pharmacological Potential
- Bioavailability : The isopropyl group in the target compound increases logP (predicted ~3.2) compared to imazapyr (logP ~1.5), suggesting improved blood-brain barrier penetration .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic molecule that exhibits various biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize existing research findings on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a benzo[f][1,4]oxazepine core with an isopropyl group and a pyrazolyl moiety. Its molecular formula is , and it has a molecular weight of approximately 415.46 g/mol. The structural complexity provides unique interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of benzo[f][1,4]oxazepines exhibit significant cytotoxicity against various cancer cell lines, including leukemia (K-562) and breast cancer (T-47D) cells. Notably, these compounds induce apoptosis through the activation of caspase-3 and Bax proteins while downregulating Bcl2, leading to cell cycle arrest at the G2/M phase .
The mechanisms underlying the anticancer effects involve:
- Induction of Apoptosis : The compound promotes programmed cell death through mitochondrial pathways.
- Cell Cycle Arrest : It causes disruption in the cell cycle progression, particularly at the G2/M checkpoint.
The selectivity towards cancer cells over normal fibroblasts suggests a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the pyrazole and oxazepine moieties significantly influence biological activity. For instance:
- Methyl Substituents : The presence of methyl groups enhances lipophilicity and receptor affinity.
- Halogenation : Introduction of halogen atoms at specific positions increases activity against certain cancer types by enhancing interactions with lipophilic regions of target proteins .
Comparative Analysis with Similar Compounds
A comparative analysis shows that compounds structurally related to 2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine demonstrate varying degrees of biological activity:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | Pyrazole Derivative | Antimicrobial |
| 3,5-Dimethylpyrazole | Pyrazole Derivative | Antifungal |
| 6-Hydroxybenzo[f][1,4]oxazepine | Oxazepine Derivative | Anticancer |
This table illustrates that while structural similarities exist, the specific arrangement and types of substituents play critical roles in determining biological efficacy.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various benzo[f][1,4]oxazepine derivatives, the compound exhibited significant selectivity towards cancer cells compared to normal cells. The study utilized flow cytometry to analyze apoptosis markers and cell cycle distribution .
Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological properties of similar compounds. It was found that certain derivatives could modulate neurotransmitter systems potentially beneficial for treating anxiety disorders. The results indicated a promising avenue for exploring this compound's effects on central nervous system targets .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including coupling pyrazole derivatives with oxazepine-dione precursors. Key steps include:
- Knoevenagel condensation to form the 2-oxoethyl bridge .
- Nucleophilic substitution for introducing the isopropyl group, requiring anhydrous conditions and catalysts like K₂CO₃ in acetonitrile .
- Recrystallization from methanol or ethanol to enhance purity .
Optimization involves adjusting reaction time (6–12 hours), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents .
Q. What spectroscopic and analytical techniques are recommended for structural elucidation?
- Methodological Answer: Use a combination of:
- FT-IR to confirm carbonyl (C=O) and oxazepine ring vibrations .
- ¹H/¹³C NMR to resolve substituent positions on the pyrazole and oxazepine rings .
- Elemental analysis (CHNS) to verify molecular formula .
- Mass spectrometry (MS) for molecular ion peak validation and fragmentation pattern analysis .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer: Conduct in vitro assays targeting:
- Antimicrobial activity via agar diffusion or microdilution methods, comparing against standard drugs like ampicillin .
- Cytotoxicity using MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Enzyme inhibition studies (e.g., COX-2 or kinases) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be characterized during synthesis?
- Methodological Answer:
- LC-MS/MS for real-time monitoring of intermediates .
- X-ray crystallography to resolve ambiguous stereochemistry in intermediates .
- DFT calculations to predict reaction pathways and identify transition states .
Q. What computational strategies are effective for predicting the compound’s bioactivity?
- Methodological Answer:
- Molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., EGFR or 5-HT receptors) .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .
- MD simulations (GROMACS) to study protein-ligand stability over 100-ns trajectories .
Q. How can environmental persistence and degradation pathways be evaluated?
- Methodological Answer: Follow frameworks like NASEM’s Chemical Alternatives Assessment :
- Hydrolysis studies at varying pH (3–9) to assess stability .
- Photodegradation under UV light (λ = 254 nm) with HPLC monitoring .
- Soil/water microcosm experiments to track biotic degradation via LC-MS .
Q. How to resolve contradictions in reported bioactivity across studies?
- Methodological Answer:
- Structural analogs comparison (e.g., substituent effects on pyrazole vs. triazine rings) .
- Dose-response reevaluation using standardized protocols (e.g., CLSI guidelines) .
- Meta-analysis of bioactivity data with covariates like assay type and cell line variability .
Data Analysis and Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data?
- Methodological Answer:
- Non-linear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) .
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
- Principal Component Analysis (PCA) to reduce dimensionality in high-throughput screens .
Q. How to design a robust structure-activity relationship (SAR) study?
- Methodological Answer:
- Analog synthesis with systematic substituent variation (e.g., halogen, alkoxy groups) .
- Clustering analysis (e.g., k-means) to group compounds by bioactivity profiles .
- Free-Wilson vs. Hansch analysis to quantify substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
